molecular formula C19H14ClNO2 B5855428 N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide

N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide

Cat. No.: B5855428
M. Wt: 323.8 g/mol
InChI Key: RJUOXPYTGUREKW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide is an organic compound that features a biphenyl core with a carboxamide group and a chlorinated hydroxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a biphenyl carboxamide.

    N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide: Contains a piperidine ring instead of a biphenyl core.

Uniqueness

N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide is unique due to its biphenyl core, which imparts distinct physicochemical properties and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-16-10-11-18(22)17(12-16)21-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUOXPYTGUREKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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